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Compound of Interest

Compound Name: (s)-2-Phenylpropanal

Cat. No.: B3041673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral

aldehyde, (S)-2-Phenylpropanal. The document outlines key Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopic data in clearly structured tables, accompanied by

detailed experimental protocols for data acquisition. A workflow diagram created using

Graphviz illustrates the general process of spectroscopic analysis for organic compounds.

Spectroscopic Data
The following tables summarize the quantitative ¹H NMR, ¹³C NMR, and IR spectroscopic data

for (S)-2-Phenylpropanal.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (S)-2-Phenylpropanal
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.68 d 1.2 CHO

7.35 - 7.20 m - Ar-H

3.65 q 7.0 CH

1.45 d 7.0 CH₃

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) at room temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for (S)-2-Phenylpropanal

Chemical Shift (δ) ppm Assignment

200.5 C=O (Aldehyde)

138.9 Ar-C (quaternary)

129.1 Ar-CH

128.0 Ar-CH

127.5 Ar-CH

56.5 CH

14.8 CH₃

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃).

Infrared (IR) Spectroscopy
Table 3: Key Infrared (IR) Absorption Bands for (S)-2-Phenylpropanal
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3060, ~3030 Medium Aromatic C-H stretch

~2980, ~2930 Medium Aliphatic C-H stretch

~2820, ~2720 Medium
Aldehyde C-H stretch (Fermi

doublet)

~1725 Strong C=O stretch (Aldehyde)

~1600, ~1495, ~1450 Medium to Weak Aromatic C=C stretch

~760, ~700 Strong
Aromatic C-H bend (out-of-

plane)

Note: IR spectra are often acquired using Attenuated Total Reflectance (ATR) on a neat liquid

sample.[1]

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy Protocol

Sample Preparation: A solution of (S)-2-Phenylpropanal is prepared by dissolving

approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃).

The solution is transferred to a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20 or

equivalent, is used.[1]

Data Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal

resolution.
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A standard one-dimensional proton NMR spectrum is acquired.

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise

ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a

relaxation delay of 1-2 seconds.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃

(δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).

2.1.2. ¹³C NMR Spectroscopy Protocol

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.

Instrumentation: A high-resolution NMR spectrometer equipped with a carbon probe is

utilized.

Data Acquisition:

A proton-decoupled ¹³C NMR spectrum is acquired.

A wider spectral width is used to cover the full range of carbon chemical shifts (e.g., 0-220

ppm).

A larger number of scans is typically required due to the lower natural abundance of the

¹³C isotope.

Data Processing: The FID is processed similarly to the ¹H NMR spectrum. Chemical shifts

are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy
2.2.1. Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory, such as a Bruker Tensor 27 FT-IR, is used.[1] The ATR crystal (e.g., diamond or

zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry

completely.
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Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

This will be automatically subtracted from the sample spectrum.

Sample Application: A small drop of neat (undiluted) (S)-2-Phenylpropanal is placed directly

onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or

32) to improve the signal-to-noise ratio, over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum. The spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹). After the measurement, the sample is carefully cleaned from the

ATR crystal.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound like (S)-2-Phenylpropanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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